molecular formula C5H8ClN3 B3364415 (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine CAS No. 1152600-95-7

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine

Cat. No. B3364415
M. Wt: 145.59
InChI Key: HGXDQNTVESNFNG-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole and has been synthesized using different methods. The aim of

Mechanism Of Action

The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi. It has also been found to inhibit the replication of certain viruses.

Biochemical And Physiological Effects

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine has been found to have biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to inhibit the replication of herpes simplex virus type 1 and type 2.

Advantages And Limitations For Lab Experiments

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable at room temperature and can be stored for a long time. However, one of the limitations of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of the compound's potential use as a cancer treatment. Further research is needed to fully understand the mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine and its potential applications in various fields.
Conclusion:
In conclusion, (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound that has been extensively studied for its potential applications in various fields. It has antibacterial, antifungal, and antiviral properties and has been studied for its potential use as a cancer treatment. The compound is easy to synthesize and has a high purity, but its low solubility in water can be a limitation for certain experiments. Further research is needed to fully understand the mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine and its potential applications in various fields.

Scientific Research Applications

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a cancer treatment.

properties

IUPAC Name

(5-chloro-1-methylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-9-4(6)3-8-5(9)2-7/h3H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXDQNTVESNFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine
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Reactant of Route 5
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Reactant of Route 6
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine

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